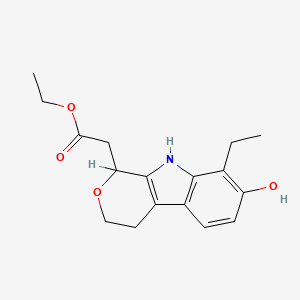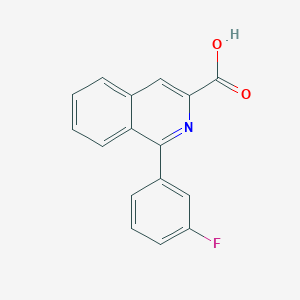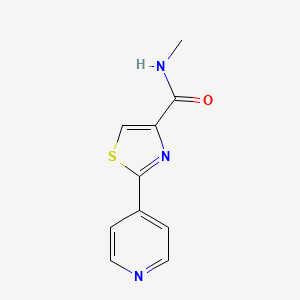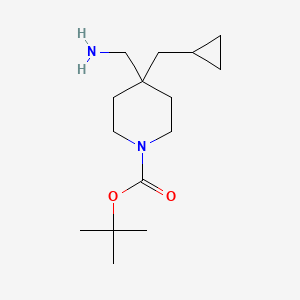
1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-ヒドロキシエトドラックは、非ステロイド性抗炎症薬(NSAID)エトドラックの代謝産物です。エトドラックの代謝経路における役割で知られており、薬理作用に貢献しています。この化合物の分子式はC17H21NO4、分子量は303.3529です .
2. 製法
7-ヒドロキシエトドラックの合成には、前駆体であるエトドラックから始まるいくつかの工程が必要です。一般的な方法の1つは、特定の試薬と条件を使用してエトドラックを水酸化することです。この工程には通常、以下が含まれます。
出発物質: エトドラック
試薬: 過酸化水素や特定の酵素などの水酸化剤
7-ヒドロキシエトドラックの工業生産方法は類似していますが、大規模合成向けに最適化されています。これらの方法は、収量と純度を最大化し、製造コストと環境への影響を最小限に抑えることに重点を置いています .
科学的研究の応用
7-HYDROXYETODOLAC has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the metabolic pathways of NSAIDs.
Biology: Investigated for its role in the metabolism of etodolac and its effects on biological systems.
Medicine: Studied for its potential therapeutic effects and its role in the pharmacokinetics of etodolac.
Industry: Utilized in the development of new NSAID formulations and in quality control processes
準備方法
The synthesis of 7-HYDROXYETODOLAC involves several steps, starting from the precursor etodolac. One common method involves the hydroxylation of etodolac using specific reagents and conditions. The process typically includes:
Starting Material: Etodolac
Reagents: Hydroxylating agents such as hydrogen peroxide or specific enzymes
Conditions: Controlled temperature and pH to ensure selective hydroxylation at the 7th position.
Industrial production methods for 7-HYDROXYETODOLAC are similar but optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .
化学反応の分析
7-ヒドロキシエトドラックは、以下を含むさまざまな化学反応を受けます。
酸化: さらに酸化されて、より多くの水酸化誘導体を形成することができます。
還元: 特定の条件下では、還元反応によってエトドラックに戻すことができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。生成される主な生成物は、使用される特定の反応と条件によって異なります .
4. 科学研究の用途
7-ヒドロキシエトドラックは、科学研究にいくつかの用途があります。
化学: NSAIDの代謝経路を研究する際に、分析化学の参照化合物として使用されます。
生物学: エトドラックの代謝における役割と、生物系への影響について研究されています。
医学: 潜在的な治療効果と、エトドラックの薬物動態における役割について研究されています。
作用機序
7-ヒドロキシエトドラックの作用機序は、エトドラックの作用機序と密接に関連しています。プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害します。COXを阻害することにより、7-ヒドロキシエトドラックは炎症、痛み、発熱を軽減します。分子標的はCOX-1とCOX-2酵素であり、関与する経路はプロスタグランジン合成に関連する経路です .
類似化合物との比較
7-ヒドロキシエトドラックは、7位に特定の水酸化があるため、他の類似化合物と比べてユニークです。類似化合物には以下が含まれます。
エトドラック: 7位に水酸基を持たない親化合物です。
他の水酸化NSAID: 6-ヒドロキシエトドラックや8-ヒドロキシエトドラックなど、異なる位置に水酸基を持つ化合物
7-ヒドロキシエトドラックのユニークさは、その特定の代謝経路と、他の水酸化誘導体と比べて異なる薬理学的特性にあります。
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid involves the condensation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Condensation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid with ethyl acetoacetate in the presence of sodium ethoxide to yield 1,8-diethyl-3,4-dihydro-2H-pyrano[3,4-b]indole-1-carboxylic acid ethyl ester.", "Step 2: Cyclization of the intermediate product with acetic acid and water to yield 1,8-diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano[3,4-b]indole-1-acetic acid ethyl ester.", "Step 3: Hydrolysis of the ethyl ester with sodium hydroxide to yield the final product, 1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano[3,4-b]indole-1-acetic acid." ] } | |
CAS番号 |
101901-07-9 |
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC名 |
2-(1,8-diethyl-7-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C17H21NO4/c1-3-10-13(19)6-5-11-12-7-8-22-17(4-2,9-14(20)21)16(12)18-15(10)11/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21) |
InChIキー |
LOALFJPXZIHKNH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC2=C1NC3=C2CCOC3CC(=O)OCC)O |
正規SMILES |
CCC1=C(C=CC2=C1NC3=C2CCOC3(CC)CC(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060812.png)
![4'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060813.png)


![3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3060819.png)




![N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B3060825.png)
![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)


